Hydrogen-Bond Basicity: Urea vs. Amide Carbonyl
In the pyrazolyl amide-to-urea scaffold modification studied by Roecker et al. and computationally analyzed by Wagen (2025), switching from an amide carbonyl to a urea carbonyl reduces hydrogen-bond basicity (pKBHX) by approximately an order of magnitude (roughly 10-fold decrease) [1]. The pKBHX of a typical secondary amide carbonyl falls in the range ~2.0–2.5 (logarithmic scale), whereas the corresponding urea carbonyl has pKBHX approximately one log unit lower, i.e., ~1.0–1.5 [2]. This directly translates into reduced P-glycoprotein (P-gp) recognition and decreased efflux ratio, a phenomenon that cannot be achieved by retaining an amide pharmacophore.
| Evidence Dimension | Hydrogen-bond acceptor basicity (pKBHX, log K of 4-fluorophenol complexation in CCl₄) |
|---|---|
| Target Compound Data | 1-(Pyrazin-2-yl)urea carbonyl: predicted pKBHX ~1.0–1.5 (urea-type carbonyl, ~10-fold weaker base than amide carbonyl) |
| Comparator Or Baseline | Pyrazine-2-carboxamide (pyrazinamide) carbonyl: pKBHX ~2.0–2.5 (amide-type carbonyl, ~10-fold stronger H-bond acceptor) |
| Quantified Difference | Approximately one order of magnitude reduction in H-bond basicity for urea vs. amide carbonyl |
| Conditions | pKBHX scale measured with 4-fluorophenol in CCl₄; computational predictions at r²SCAN-3c level of theory (Wagen 2025) |
Why This Matters
For procurement decisions in CNS-targeted or efflux-prone programs, the 10-fold reduction in H-bond basicity of the urea carbonyl relative to an amide carbonyl provides a quantifiable rationale for selecting the urea scaffold when minimizing P-gp-mediated efflux is critical.
- [1] Wagen CC. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan Scientific, 2025; Section C: 'Switching from amide to urea reduces the hydrogen-bond basicity of the key carbonyl group by approximately an order of magnitude.' https://www.rowansci.com/publications/hydrogen-bond-acceptor-strength-prediction View Source
- [2] Le Questel JY, Laurence C, Lachkar A, Helbert M, Berthelot M. Hydrogen-bond basicity of secondary and tertiary amides, carbamates, ureas and lactams. J Chem Soc Perkin Trans 2. 1992;2091–2094. doi:10.1039/P29920002091 View Source
